molecular formula C11H19N3 B13076457 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13076457
M. Wt: 193.29 g/mol
InChI Key: QCMOVVSWIYURFM-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that features a unique structure combining a cyclopropyl ring, an ethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the cyclopropyl and ethyl groups, followed by the introduction of the pyrazole ring through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol
  • 1R-cis-Dibromovinyl-2,2-dimethylcyclopropanes

Uniqueness

Compared to similar compounds, 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine stands out due to its unique combination of a cyclopropyl ring, an ethyl group, and a pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(2,2-dimethylcyclopropyl)-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-5-7-9(8-6-11(8,2)3)13-14(4)10(7)12/h8H,5-6,12H2,1-4H3

InChI Key

QCMOVVSWIYURFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2CC2(C)C)C)N

Origin of Product

United States

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